α-Glucosidase Inhibitory Potency: Ganoderol B vs. Acarbose (Clinical Reference Standard)
Ganoderol B exhibits α-glucosidase inhibitory activity that is approximately 4.4-fold more potent on a molar basis than acarbose, the clinically approved α-glucosidase inhibitor used as a positive control. This quantitative advantage positions Ganoderol B as a structurally distinct natural product scaffold for diabetes research applications [1]. The neutral fraction from which Ganoderol B was isolated also demonstrated stronger inhibition (IC50 = 88.7 μg/mL) than acarbose (IC50 = 336.7 μg/mL), further supporting the potency of this compound class [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 48.5 μg/mL (119.8 μM) |
| Comparator Or Baseline | Acarbose: 336.7 μg/mL (521.5 μM) |
| Quantified Difference | 4.4-fold lower IC50 (molar basis) vs. acarbose; 6.9-fold lower IC50 (mass basis) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; substrate: p-nitrophenyl-α-D-glucopyranoside |
Why This Matters
This 4.4-fold potency advantage over acarbose provides a validated benchmark for procurement decisions in diabetes drug discovery programs seeking structurally novel α-glucosidase inhibitor scaffolds.
- [1] Fatmawati S, Shimizu K, Kondo R. Ganoderol B: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum. Phytomedicine. 2011;18(12):1053-1055. PMID: 21596546. doi: 10.1016/j.phymed.2011.03.011 View Source
